2-[3-(Benzyloxy)phenyl]benzaldehyde
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Overview
Description
2-[3-(Benzyloxy)phenyl]benzaldehyde is an organic compound with the molecular formula C20H16O2. It is also known by its IUPAC name, 3’-(benzyloxy)[1,1’-biphenyl]-2-carbaldehyde . This compound is characterized by the presence of a benzyloxy group attached to a biphenyl structure, which includes an aldehyde functional group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(Benzyloxy)phenyl]benzaldehyde typically involves the reaction of 3-(benzyloxy)benzyl chloride with benzaldehyde under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction . The reaction conditions often include refluxing the mixture in an appropriate solvent like ethanol or methanol to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to maintain consistent reaction conditions and high yields. The purification of the product is typically achieved through crystallization or distillation techniques .
Chemical Reactions Analysis
Types of Reactions
2-[3-(Benzyloxy)phenyl]benzaldehyde undergoes various chemical reactions, including:
Substitution: The benzyloxy group can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nitration using a mixture of nitric acid and sulfuric acid.
Major Products Formed
Oxidation: 2-[3-(Benzyloxy)phenyl]benzoic acid.
Reduction: 2-[3-(Benzyloxy)phenyl]benzyl alcohol.
Substitution: 2-[3-(Benzyloxy)-4-nitrophenyl]benzaldehyde.
Scientific Research Applications
2-[3-(Benzyloxy)phenyl]benzaldehyde has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-[3-(Benzyloxy)phenyl]benzaldehyde involves its interaction with specific molecular targets and pathways. The benzyloxy group can enhance the compound’s ability to interact with biological membranes, facilitating its entry into cells. Once inside, the aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function . This interaction can lead to various biological effects, including inhibition of enzyme activity and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
2-[3-(Benzyloxy)phenyl]benzaldehyde can be compared with other similar compounds, such as:
3-Benzyloxybenzaldehyde: Similar structure but lacks the biphenyl moiety.
4-Benzyloxybenzaldehyde: Similar structure but with the benzyloxy group at the para position.
2-Benzyloxybenzaldehyde: Similar structure but with the benzyloxy group at the ortho position.
The uniqueness of this compound lies in its biphenyl structure, which can provide additional steric and electronic effects, influencing its reactivity and biological activity .
Properties
IUPAC Name |
2-(3-phenylmethoxyphenyl)benzaldehyde |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16O2/c21-14-18-9-4-5-12-20(18)17-10-6-11-19(13-17)22-15-16-7-2-1-3-8-16/h1-14H,15H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AGJBQXFVTDVSCC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=CC(=C2)C3=CC=CC=C3C=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10602438 |
Source
|
Record name | 3'-(Benzyloxy)[1,1'-biphenyl]-2-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10602438 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
288.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
893736-23-7 |
Source
|
Record name | 3'-(Benzyloxy)[1,1'-biphenyl]-2-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10602438 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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